1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Descripción

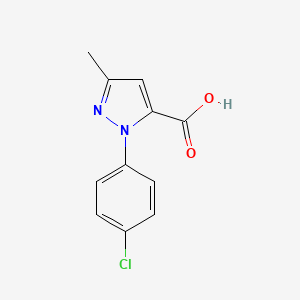

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The compound features a 4-chlorophenyl substituent at position 1 and a methyl group at position 3, with a carboxylic acid moiety at position 5 (Fig. 1). Its molecular structure combines aromaticity (from the pyrazole and chlorophenyl rings) with the polar carboxylic acid group, enabling diverse interactions in biological and chemical systems.

The compound has been explored as a precursor in synthesizing antimicrobial agents due to the pyrazole scaffold's known bioactivity . Its synthesis typically involves N-alkylation and hydrolysis steps, as demonstrated in the preparation of related pyrazole derivatives .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQHJXWLBIAZGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377780 | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15943-84-7 | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15943-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15943-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves:

- Formation of the pyrazole ring via cyclization reactions starting from substituted acetophenones or pyrazole dicarboxylic acid derivatives.

- Introduction of the methyl group at the 3-position.

- Functionalization at the 5-position to install the carboxylic acid group.

- Substitution at the 1-position with the 4-chlorophenyl moiety.

Preparation via Pyrazole-3,5-dicarboxylic Acid Derivatives

A robust method involves starting from diethyl 1H-pyrazole-3,5-dicarboxylate, which undergoes selective methylation, hydrolysis, and functional group transformations to yield the target compound or its close analogs.

Synthesis via Substituted Acetophenone and Hydrazine

Another well-documented method involves the condensation of substituted acetophenones with hydrazine derivatives, followed by cyclization to form the pyrazole ring.

- Starting materials: 4-chloroacetophenone and hydrazine hydrate.

- Reaction steps:

- Knoevenagel condensation: The substituted acetophenone reacts with hydrazine to form hydrazone intermediates.

- Cyclization: Under acidic or basic conditions, the hydrazone undergoes cyclization to yield the substituted pyrazole.

- Optimization: Reaction conditions such as temperature, solvent choice, and molar ratios are optimized to improve yield and purity.

- Yields: Total yields for similar 3-phenyl-1H-pyrazole derivatives reach approximately 80% over two steps.

- Characterization: Products confirmed by mass spectrometry and proton NMR spectroscopy.

This approach is adaptable for introducing the 4-chlorophenyl group at the 1-position and methyl groups at the 3-position, making it suitable for preparing 1-(4-chlorophenyl)-3-methyl-1H-pyrazole derivatives.

Alternative Methods Involving Pyrazole Carboxylic Acid Esters

A patent describes the preparation of related pyrazole carboxylic acid esters with chloro-substituted aromatic rings, which could be adapted for the target compound.

- Key reaction: Alkylation of 3-ethyl-5-pyrazole carboxylic acid ethyl ester under nitrogen atmosphere with dimethyl carbonate and potassium carbonate catalysis.

- Conditions: Reaction temperatures between 100-150°C for 8-12 hours under pressure (0.5–1.1 MPa).

- Purification: Includes filtration, vacuum distillation, and oxidation steps with hydrogen peroxide under controlled temperature.

- Relevance: Though focused on ethyl esters and ethyl substitutions, the methodology provides insights into handling chloro-substituted pyrazole derivatives and functional group transformations.

Comparative Data Table of Key Preparation Methods

Research Findings and Optimization Notes

- Yield Improvement: Optimization of reaction times and temperatures in the acetophenone condensation method significantly boosts yields and reduces by-products.

- Environmental Considerations: Use of milder bases and solvents, as well as avoiding hazardous reagents like thionyl chloride where possible, is recommended for greener synthesis.

- Purification: Silica gel chromatography and recrystallization are commonly employed to achieve high purity.

- Industrial Suitability: The acetophenone condensation route is favored for scale-up due to fewer steps and higher overall yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Agricultural Chemistry | Used in developing herbicides and pesticides to protect crops from pests while minimizing environmental impact. |

| Pharmaceutical Development | Explored for anti-inflammatory and analgesic properties, making it a candidate for new pain relief medications. |

| Material Science | Utilized in synthesizing advanced materials, such as polymers and coatings with specific thermal and mechanical properties. |

| Biochemistry | Investigated for enzyme inhibition studies, contributing to the understanding of metabolic pathways and disease mechanisms. |

| Environmental Science | Plays a role in assessing pollutant degradation and developing environmental remediation strategies. |

Agricultural Chemistry

The compound is integral in the formulation of herbicides that effectively control unwanted plant growth while safeguarding crops from damage. Its structure allows for selective action against specific weeds, reducing the need for broad-spectrum herbicides that can harm beneficial flora.

Pharmaceutical Development

Research indicates that 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exhibits potential anti-inflammatory and analgesic effects. In vitro studies have demonstrated its efficacy in reducing inflammation markers, making it a valuable candidate for developing new pain management therapies.

Material Science

In material science, this compound is utilized to create advanced coatings that require enhanced durability and resistance to environmental factors such as UV radiation and moisture. Its incorporation into polymer matrices improves mechanical properties and thermal stability.

Biochemistry

The compound's role in biochemistry is significant; it is used to study enzyme inhibition which can lead to breakthroughs in understanding various metabolic pathways. For instance, it has been shown to inhibit specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent.

Environmental Science

In environmental applications, this compound aids in assessing the degradation of pollutants. It contributes to strategies aimed at remediating contaminated environments by facilitating the breakdown of harmful substances.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human lung cancer (A549) cells with IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL, indicating moderate to strong anticancer activity .

- Enzyme Inhibition Studies : Research indicated that compounds similar to this pyrazole derivative effectively inhibited kinases associated with glioma malignancy, suggesting potential therapeutic applications in treating aggressive brain tumors .

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with target proteins, while the chlorophenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Pyrazole-5-carboxylic acid derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a comparative analysis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid with structurally analogous compounds:

Structural and Electronic Comparisons

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) increase COOH acidity, improving solubility in polar solvents .

- Bulkier substituents (e.g., benzodioxin) may hinder crystallization but enhance target specificity .

- Halogen positioning (e.g., 2,4-diCl in ) influences steric interactions and molecular packing, as seen in crystal structures .

Physicochemical Properties

*Predicted using computational models (e.g., DFT in ).

†Analogous pyrazole-4-carboxylic acid derivative .

Key Trends :

Actividad Biológica

1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 15943-84-7) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

- Molecular Formula : C11H9ClN2O2

- Molecular Weight : 236.66 g/mol

- Structure : The compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid moiety, which are crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, research indicates that derivatives of pyrazole exhibit significant cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against human lung cancer (A549) cells, indicating moderate to strong anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7f | A549 | 193.93 |

| 7a | A549 | 208.58 |

| Control | A549 | 371.36 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For example, some pyrazole derivatives have exhibited IC50 values as low as 0.02 µM against COX-2, suggesting potent anti-inflammatory effects .

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| Compound A | 0.02 |

| Compound B | 0.04 |

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. Studies have reported that these compounds possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Screening

In a study focusing on the synthesis and evaluation of pyrazole derivatives, researchers tested several compounds for their cytotoxic effects on cancer cell lines including H460 and HT-29. The lead compound demonstrated an IC50 value of approximately 93 µg/mL against HT-29 cells, indicating promising anticancer activity .

Case Study 2: Anti-inflammatory Efficacy

A recent investigation into the anti-inflammatory potential of various pyrazole derivatives revealed that certain compounds significantly reduced carrageenan-induced paw edema in rats, demonstrating their effectiveness in vivo . The most potent derivative showed an inhibition percentage of over 70%, comparable to standard anti-inflammatory drugs like diclofenac.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of the chlorophenyl group enhances lipophilicity and bioavailability.

- The carboxylic acid moiety is crucial for interaction with biological targets, particularly in enzyme inhibition.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. A representative method involves reacting 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in toluene/ethanol under reflux. Acid catalysis (e.g., p-toluenesulfonic acid) facilitates cyclization, followed by hydrolysis with KOH in methanol to yield the carboxylic acid . Key steps include azeotropic distillation to remove water and recrystallization from acetic acid for purification .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths (e.g., C–C: 1.36–1.43 Å), angles (e.g., N–N–C: 105.1°–117.6°), and intermolecular interactions . Complementary methods include:

Q. How is the compound purified after synthesis?

Answer: Recrystallization from acetic acid is effective due to the compound’s moderate solubility in polar solvents. Acidic conditions suppress ionization, enhancing crystal lattice formation. For impurities with similar polarity, silica gel chromatography (ethyl acetate/hexane eluent) may be employed, though this is not explicitly detailed in the provided evidence .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

Answer: Discrepancies often arise from tautomerism or polymorphism. For example, SC-XRD may reveal intramolecular hydrogen bonds (O–H⋯O, ~2.6 Å) stabilizing the keto form, while NMR might suggest enol tautomers in solution. To reconcile:

Q. What strategies optimize reaction yields and selectivity during synthesis?

Answer:

- Catalyst selection : Use K₂CO₃ to deprotonate phenols in nucleophilic substitutions, enhancing regioselectivity .

- Solvent optimization : Toluene/ethanol mixtures enable azeotropic water removal, driving cyclization to completion .

- Temperature control : Reflux (~110°C) accelerates cyclization but must be balanced against side reactions (e.g., decarboxylation).

- Post-synthetic modifications : Introduce methyl or trifluoromethyl groups via alkylation/fluorination to study steric/electronic effects .

Q. How do intermolecular interactions influence the compound’s crystallographic stability and bioactivity?

Answer: SC-XRD reveals stabilizing interactions:

- π-π stacking : Between pyrazole and chlorophenyl rings (centroid distances: 3.835–3.859 Å), enhancing crystal cohesion .

- C–H⋯π contacts : Methyl groups interact with aromatic rings (C–H distance: ~2.8 Å), contributing to lattice energy .

- Hydrogen bonds : O–H⋯O bonds (109.6–107.3°) between carboxylic acid groups mediate supramolecular assembly .

These interactions may also affect ligand-receptor binding in biological studies, particularly in hydrophobic pockets .

Q. What computational approaches model the compound’s conformational flexibility and reactivity?

Answer:

- Molecular docking : Simulate binding to targets (e.g., carbonic anhydrase) using dihedral angle constraints from X-ray data (e.g., A/B ring angle: 58.42°) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra and reaction pathways (e.g., acid-catalyzed hydrolysis) .

- MD simulations : Assess solvent effects on tautomer populations (e.g., acetic acid vs. DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.